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Bombinin-H5

Cat. No.: B1577991
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Description

Overview of Antimicrobial Peptides (AMPs) as Components of Innate Immunity

Antimicrobial peptides (AMPs) are crucial components of the innate immune system, providing a first line of defense against a wide array of pathogens, including bacteria, fungi, and viruses. mdpi.comingentaconnect.comeurekaselect.commdpi.com These small, gene-encoded molecules, typically consisting of 8-50 amino acid residues, are produced by a vast range of organisms, from bacteria to vertebrates. ingentaconnect.comeurekaselect.com A key characteristic of many AMPs is their cationic and amphiphilic nature, which allows them to interact with and disrupt the negatively charged cell membranes of microorganisms. ingentaconnect.comeurekaselect.com This interaction often leads to membrane permeabilization and subsequent cell death through mechanisms described by models such as the "barrel-stave," "carpet," or "toroidal pore" models. mdpi.comwikipedia.orgbachem.com Their rapid action and broad-spectrum activity make them promising candidates for the development of new antibiotics, especially in an era of increasing antibiotic resistance. ingentaconnect.comeurekaselect.com

Amphibian Skin Secretions as a Rich Source of Bioactive Peptides

The skin of amphibians is a remarkable organ that serves multiple functions, including defense, respiration, and excretion. bohrium.com It is directly exposed to diverse environments and is a rich source of a vast array of bioactive peptides. bohrium.comnih.govcabidigitallibrary.org These peptides are synthesized and stored in specialized granular glands in the skin and can be released in high concentrations when the amphibian is under stress or injured. mdpi.combohrium.comacs.org For centuries, these secretions have been utilized in traditional medicine. bohrium.comacs.org Modern scientific investigation has identified numerous classes of peptides from amphibian skin, including antimicrobial peptides, antioxidant peptides, bradykinins, and insulin-releasing peptides, highlighting the skin as a chemical reservoir of significant pharmacological interest. bohrium.comcabidigitallibrary.org

Historical Context of Bombinin Peptide Family Discovery from Bombina Species

The bombinin family of peptides was first discovered in the skin secretions of fire-bellied toads of the genus Bombina. researchgate.netportlandpress.com These peptides represent a significant group of AMPs found exclusively in these species. nih.gov Initial studies focused on their potent antimicrobial activities. Subsequent research, particularly the analysis of cDNA encoding the peptide precursors, led to the identification of a related but distinct group of peptides named bombinin H. mdpi.comresearchgate.netportlandpress.com This discovery expanded the known diversity of the bombinin family and revealed a fascinating biosynthetic strategy where a single precursor protein can give rise to multiple distinct bioactive peptides. nih.gov

Classification and Distinction of Bombinin-H5 within the Bombinin H Peptide Subfamily

The bombinin family is broadly divided into two main subfamilies: the bombinins and the bombinins H. researchgate.netnih.gov Bombinins are typically 27 amino acids long, highly cationic, and exhibit broad-spectrum antimicrobial activity with low hemolytic (red blood cell-disrupting) activity. researchgate.netnih.gov In contrast, the bombinin H subfamily, named for their hydrophobic nature, consists of shorter peptides, typically 17 or 20 amino acids long. mdpi.comresearchgate.netnih.gov

A key distinguishing feature of the bombinin H subfamily is the presence of peptides with a D-amino acid at the second position, a result of post-translational modification. researchgate.netnih.gov this compound, isolated from the yellow-bellied toad, Bombina variegata, is a member of this hydrophobic and hemolytic subfamily. researchgate.netnovoprolabs.com Specifically, this compound is a 20-amino acid peptide that contains a D-alloisoleucine residue at position 2. researchgate.netnovoprolabs.com This structural feature is shared with Bombinin-H3 and Bombinin-H4. researchgate.net The bombinin H peptides, including H5, generally show lower bactericidal activity compared to the bombinin subfamily but have notable hemolytic properties. researchgate.netnih.gov

Significance of this compound as a Research Target

This compound is a significant subject of scientific research due to its unique structural and functional properties. Its antimicrobial and hemolytic activities make it a model peptide for studying the mechanisms of membrane disruption. ebi.ac.ukebi.ac.uk The presence of a D-amino acid in its sequence is of particular interest, as this modification can confer resistance to degradation by proteases and influence the peptide's biological activity. nih.govnih.gov Understanding the structure-activity relationships of this compound and other bombinin H peptides provides valuable insights for the design of novel antimicrobial agents with improved efficacy and specificity. nih.govresearchgate.net Furthermore, the study of the enzymatic process that leads to the L- to D-amino acid conversion offers a fascinating glimpse into the novel post-translational modifications that occur in amphibians. nih.gov

Compound Information Table

Compound Name
This compound
D-alloisoleucine
Bombinin
Bombinin H
Bombinin-H3
Bombinin-H4
Bradykinin
Insulin
Antimicrobial peptides
Antioxidant peptides

This compound Peptide Profile

PropertyValue
Full Name This compound
Source Organism Bombina variegata (Yellow-bellied toad) novoprolabs.comebi.ac.uk
Amino Acid Sequence IIGPVLGLVG SALGGLLKKIG ebi.ac.uk
Number of Amino Acids 21 ebi.ac.uk
Molecular Formula C₉₈H₁₇₄N₂₄O₂₄ apeptides.com
Molecular Weight 2059.4 g/mol apeptides.com
Key Feature Contains a D-alloisoleucine at position 2 researchgate.netnovoprolabs.com
Biological Activity Antimicrobial and hemolytic ebi.ac.ukebi.ac.uk
Subfamily Bombinin H researchgate.netnih.gov

Properties

bioactivity

Antibacterial

sequence

IIGPVLGLVGSALGGLLKKI

Origin of Product

United States

Structural Characterization and Variants of Bombinin H5

Primary Amino Acid Sequence and Compositional Features

Bombinin-H5 is a 20-residue peptide, part of a family of hydrophobic peptides (H1-H5) isolated from Bombina variegata skin. researchgate.net The primary structure of this compound is characterized by a specific sequence of amino acids and is amidated at the C-terminus. nii.ac.jp A key feature of the bombinin H family, including H3, H4, and H5, is the presence of a D-amino acid at the second position. researchgate.net

The amino acid sequence for this compound is detailed in the table below.

PositionAmino AcidAbbreviation
1IsoleucineIle
2D-alloisoleucineD-aIle
3Glycine (B1666218)Gly
4ProlinePro
5ValineVal
6LeucineLeu
7GlycineGly
8LeucineLeu
9ValineVal
10GlycineGly
11SerineSer
12AlanineAla
13LeucineLeu
14GlycineGly
15GlycineGly
16LeucineLeu
17LeucineLeu
18Lysine (B10760008)Lys
19LysineLys
20IsoleucineIle-NH₂
Table 1: Primary Amino Acid Sequence of this compound

Compositionally, this compound is rich in hydrophobic residues such as Isoleucine, Leucine, Valine, and Glycine, which constitute a large proportion of the peptide. illinois.eduexplorationpub.com It also contains two positively charged lysine residues, rendering it a mildly cationic peptide. researchgate.net This combination of hydrophobicity and mild cationicity is a defining feature of the bombinin H family.

Conformation and Secondary Structure Elucidation

The peptide's biological activity is intrinsically linked to its three-dimensional structure, which is highly dependent on its environment.

In aqueous solutions, this compound and related peptides typically exist in a disordered, random coil conformation. nih.govwikipedia.org However, upon interaction with environments that mimic biological membranes, such as in the presence of trifluoroethanol (TFE) or lipid vesicles, they undergo a significant conformational change. explorationpub.comnih.govnih.gov

Circular dichroism (CD) spectroscopy studies have demonstrated that bombinin peptides adopt a well-defined α-helical secondary structure in these hydrophobic, membrane-mimicking settings. nih.govnih.gov The resulting α-helix is amphipathic, meaning it has a distinct separation of hydrophobic and hydrophilic residues. wikipedia.org The hydrophobic amino acids align on one face of the helix, facilitating interaction with the lipid core of membranes, while the hydrophilic (cationic) residues align on the opposite face. wikipedia.org This amphipathic nature is crucial for the peptide's ability to partition into and interact with cell membranes. researchgate.net

The transition from a random coil in solution to a structured α-helix at a membrane interface highlights the conformational flexibility of this compound. This dynamic behavior is a hallmark of many antimicrobial peptides. wikipedia.org Molecular dynamics (MD) simulations provide detailed insights into the peptide-membrane interactions, showing the orientation, insertion, and conformation of the peptide within the membrane. nii.ac.jpwikipedia.org The flexibility allows the peptide to adapt to the specific properties of the target membrane. The presence of the D-amino acid at position 2 also influences the N-terminal conformation, which can affect how the peptide inserts and arranges itself within the membrane. nii.ac.jpuclan.ac.uk

Post-Translational Modifications and Their Functional Impact

This compound undergoes a critical enzymatic modification after its initial synthesis on the ribosome, which is essential for its final structure and activity.

A distinctive feature of this compound is the incorporation of a D-amino acid at the second position in its sequence. researchgate.netresearchgate.net While proteins are typically composed exclusively of L-amino acids, this compound contains D-alloisoleucine (D-aIle). researchgate.netpnas.org

The precursor peptide, as encoded by mRNA, contains the standard L-isoleucine at this position. Isoleucine has two chiral centers (at the α- and β-carbons). The genetically encoded L-isoleucine has a (2S, 3S) stereochemical configuration. Post-translational modification converts this to D-alloisoleucine, which has a (2R, 3S) configuration. jbsoc.or.jp This specific isomerization is a key characteristic of several bombinin H peptides, including H3, H4, and H5. researchgate.net The presence of this D-amino acid can confer resistance to degradation by proteases, which are typically specific for L-amino acid peptide bonds. nih.gov

The conversion of L-isoleucine to D-alloisoleucine is not a random event but a highly specific enzymatic process. researchgate.net Researchers have isolated an enzyme from the skin secretions of Bombina species, identified as a peptidyl aminoacyl L-D isomerase, that catalyzes this stereochemical inversion. researchgate.netresearchgate.netpnas.org

This isomerase acts on the peptide after it has been synthesized. pnas.org The proposed mechanism involves a deprotonation/protonation reaction at the α-carbon of the second amino acid residue. pnas.orgjbsoc.or.jp An enzymatic base abstracts the proton from the α-carbon, forming a planar intermediate, and a second base then donates a proton from the opposite face, resulting in the inversion of chirality from L to D. jbsoc.or.jp This reaction proceeds without the need for any cofactors. pnas.org This post-translational modification is a crucial step in the biosynthesis of the mature, active this compound peptide. nih.gov

Structural Heterogeneity within the Bombinin H Family (e.g., Bombinin H2, H4)

Significant structural diversity exists within the bombinin H family, primarily due to variations in amino acid sequence and post-translational modifications. A prime example of this heterogeneity is the comparison between Bombinin H2 and Bombinin H4. These two peptides are diastereomers, differing only in the chirality of the amino acid at position 2. uclan.ac.uk Bombinin H2 contains the standard L-isoleucine, while Bombinin H4, like H5, possesses a D-alloisoleucine at this position. uclan.ac.ukresearchgate.net This single stereochemical difference leads to distinct structural and functional properties. For instance, Bombinin H4 has been observed to form pores in membranes more rapidly than H2. nih.gov The presence of the D-amino acid in Bombinin H4 and H5 can confer a higher potency against certain microbes compared to their all-L-amino acid counterparts. bachem.com

Comparative Structural Analysis with Other Amphibian Antimicrobial Peptides

The structural features of this compound can be further understood through comparison with other families of amphibian antimicrobial peptides, such as maximins and magainins.

Maximins: This family of peptides, isolated from the giant fire-bellied toad Bombina maxima, is homologous to the bombinins and is also divided into maximin and maximin H subfamilies. proteopedia.orgnih.gov Maximin H peptides share sequential and structural similarities with bombinin H peptides. nih.gov However, a notable difference is the existence of anionic maximin H peptides, such as maximin H5, which lack basic amino acid residues and possess a net negative charge. nih.govacs.org This contrasts with the generally cationic nature of most bombinin H peptides.

Biosynthesis and Processing Pathways of Bombinin H5

Gene Encoding and Precursor Protein Architecture

The genetic blueprint for Bombinin-H5 is housed within a gene that also codes for other related antimicrobial peptides, showcasing an efficient use of genetic material. researchgate.net Analysis of the gene structure in Bombina species, such as Bombina orientalis, has revealed a conserved organization. The gene typically consists of two exons separated by a large intron. researchgate.netnih.gov

The first exon is responsible for encoding the signal peptide. researchgate.netnih.govresearchgate.net This N-terminal sequence is crucial for guiding the nascent polypeptide into the endoplasmic reticulum, the first step in the secretory pathway. The second exon contains the genetic information for the functional peptides themselves. researchgate.netnih.gov This region encodes a precursor protein, or preproprotein, which is a larger, inactive molecule that requires several modifications to yield the final active peptides. researchgate.netimrpress.com

The architecture of this precursor protein is multi-component. Following the initial signal peptide, there is an acidic pro-region. The precursor then contains the sequences for one or two copies of a bombinin-like peptide (BLP) at the amino-terminal end, followed by a single copy of a bombinin H peptide, such as this compound, at the carboxyl end. researchgate.netresearchgate.net The existence of Bombinin-H peptides was first predicted through the sequence analysis of cDNAs that encoded these multi-peptide precursors. researchgate.net

Table 1: Gene Structure for Bombinin Peptides This interactive table summarizes the typical two-exon structure of the gene encoding this compound and related peptides.

Genetic Component Encoded Product/Function Reference
Promoter Region Contains binding sites for transcription factors (e.g., NF-κB, NF-IL6) that regulate gene expression. researchgate.netnih.gov
Exon 1 Encodes the N-terminal signal peptide, which directs the precursor protein to the secretory pathway. researchgate.netnih.govresearchgate.net
Intron A large non-coding sequence that separates the two exons and is removed during mRNA splicing. researchgate.netnih.gov

| Exon 2 | Encodes the pro-region and the mature peptide sequences, including bombinin-like peptides and a bombinin H peptide. | researchgate.netnih.gov |

Post-Translational Processing and Maturation

The transformation from the inactive precursor protein to the biologically active this compound peptide involves a precise cascade of post-translational modifications. These modifications are essential for the peptide's structure and function. The entire process begins with the synthesis of the preproprotein on ribosomes. researchgate.netimrpress.com

The key maturation steps are:

Signal Peptide Cleavage : As the precursor protein enters the endoplasmic reticulum, the N-terminal signal peptide is cleaved off, converting the preproprotein into a proprotein.

Proteolytic Cleavage : The proprotein is then transported through the Golgi apparatus and packaged into secretory granules. Within these granules, specific endoproteases cleave the proprotein at designated sites, often marked by pairs of basic amino acid residues like Lysine-Arginine, to release the individual peptide sequences. researchgate.net This liberates the this compound peptide from the larger precursor.

L- to D-Isomerization : A remarkable and defining modification for this compound and its relatives (H3, H4) is the enzymatic conversion of an amino acid from its typical L-form to a D-form. researchgate.netresearchgate.net Specifically, the gene-encoded L-isoleucine at the second position of the this compound sequence is converted to D-alloisoleucine. researchgate.netnih.gov This isomerization is catalyzed by a specific peptide isomerase that has been isolated from Bombina skin secretions. researchgate.netresearchgate.netnih.gov This subtle change significantly impacts the peptide's biological properties. researchgate.net

C-terminal Amidation : The final step for many amphibian peptides, including this compound, is the amidation of the C-terminus. nih.gov This modification, where a C-terminal glycine (B1666218) residue is typically used as the amide donor, protects the peptide from degradation by carboxypeptidases and is often crucial for its biological activity.

Some bombinin H peptides are found in both 20- and 17-amino acid versions, indicating that additional proteolytic trimming can occur. researchgate.netresearchgate.net

Table 2: Post-Translational Modification Steps for this compound This interactive table outlines the sequential processing events that convert the this compound precursor into the mature peptide.

Processing Step Description Enzyme/Mechanism Reference
Signal Peptide Removal Cleavage of the N-terminal signal sequence. Signal peptidase in the ER. researchgate.netnih.gov
Proprotein Cleavage Excision of the mature peptide from the pro-region at specific cleavage sites (e.g., Lys-Arg). Prohormone convertases. researchgate.net
Isomerization Conversion of L-isoleucine to D-alloisoleucine at position 2. Peptide L/D isomerase. researchgate.netresearchgate.netnih.gov

| C-terminal Amidation | Addition of an amide group to the C-terminus, often from a Glycine donor. | Peptidylglycine alpha-amidating monooxygenase (PAM). | nih.gov |

Regulation of Peptide Expression and Secretion in Amphibians

The production and release of this compound are tightly controlled processes, integral to the amphibian's innate immune system. researchgate.netimrpress.com The expression of the bombinin gene is not constitutive but is induced in response to environmental stimuli, particularly the presence of pathogens.

The promoter region of the bombinin gene contains specific binding sites for nuclear transcription factors, most notably NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and NF-IL6 (nuclear factor for interleukin-6 expression). researchgate.netnih.govresearchgate.net These transcription factors are key regulators of immune and inflammatory responses. The NF-κB/IκBα signaling pathway plays a central role; upon detection of a microbial threat, this pathway is activated, leading to the transcription of antimicrobial peptide genes. researchgate.net Experiments have demonstrated that even brief contact with bacteria is sufficient to trigger a significant increase in the levels of these peptides in the frog's skin secretions. researchgate.netnih.gov

Conversely, the expression of these peptides can be suppressed. Treatment with glucocorticoids, which are stress-related hormones, has been shown to inhibit the transcription of antimicrobial peptide genes. researchgate.net This is achieved by increasing the synthesis of IκBα, an inhibitor of NF-κB, thereby down-regulating the immune response. researchgate.net

Once synthesized and processed, the mature peptides are stored in specialized granular glands in the skin. imrpress.comresearchgate.net Their release onto the skin surface is a rapid, holocrine process, often triggered by physical injury or stress, where the gland's plasma membrane ruptures to expel its entire contents. imrpress.comresearchgate.net This provides a potent chemical shield as a first line of defense against invading microorganisms. researchgate.net

Table 3: Regulatory Factors of this compound Expression and Secretion This interactive table details the key factors that influence the production and release of this compound.

Regulatory Factor Type Effect on this compound Mechanism Reference
Bacteria Inducer Increases Expression & Secretion Activates innate immune pathways, leading to transcription factor activation. researchgate.netnih.gov
NF-κB Transcription Factor Upregulates Expression Binds to the gene's promoter region to initiate transcription. researchgate.netnih.govresearchgate.net
NF-IL6 Transcription Factor Upregulates Expression Binds to the gene's promoter region to initiate transcription. researchgate.netnih.govresearchgate.net
Glucocorticoids Inhibitor Downregulates Expression Increases synthesis of IκBα, which inhibits NF-κB activity. researchgate.net

| Stress/Injury | Inducer | Triggers Secretion | Stimulates the holocrine release of stored peptides from granular glands. | imrpress.comresearchgate.net |

Mentioned Compounds

Molecular Mechanisms of Action of Bombinin H5

Membrane-Targeted Disruption

The primary mode of antibacterial action for Bombinin-H5 is the physical disruption of the cell membrane. This process is initiated by the peptide's attraction to and subsequent insertion into the lipid bilayer, leading to permeabilization and cell death.

Following the initial surface interaction, this compound inserts into the lipid bilayer, a process driven by favorable hydrophobic and peptide-lipid interactions. The peptide possesses a strongly hydrophobic N-terminal region that is key to its membranolytic activity. nih.govresearchgate.net Upon interacting with the membrane, this compound adopts an α-helical secondary structure, which is essential for its function. nih.govresearchgate.net

A critical structural feature is its C-terminal amide group, which stabilizes the peptide in a tilted α-helical conformation. nih.govnih.gov This oblique orientation is crucial for efficient insertion into the membrane. researchgate.netnih.gov Studies using a deamidated version of the peptide showed a significant reduction in α-helicity and a diminished ability to penetrate and lyse model membranes, highlighting the importance of this post-translational modification. nih.gov Interestingly, the peptide's interaction is also influenced by the specific lipid composition of the target membrane. It shows a high affinity for phosphatidylethanolamine (B1630911) (PE), a major component of the E. coli inner membrane. This strong binding can anchor the peptide to the membrane surface, paradoxically inhibiting its lytic action against this specific bacterium. nih.govresearchgate.net

Once integrated into the membrane, AMPs can disrupt it through several proposed mechanisms. While related peptides like Bombinin H2 and H4 have shown activities consistent with various models, the action of this compound is most frequently described by the "carpet" model. researchgate.netnih.govacs.org In this model, peptide monomers accumulate on the surface of the membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides disrupt the membrane's curvature and integrity, leading to the formation of transient pores or the complete dissolution of the membrane into micelle-like structures, without forming discrete, stable channels. nih.govexplorationpub.com This mechanism is particularly prominent at a lower pH. nih.gov

The table below provides a brief overview of the common pore formation models attributed to antimicrobial peptides.

Model Description Peptide Orientation Role of Lipids
Barrel-Stave Peptides aggregate to form a barrel-like channel through the membrane. The hydrophobic surfaces of the peptides face the lipid core, while the hydrophilic surfaces line the aqueous pore. acs.orgmdpi.comPerpendicular to the membrane surface. mdpi.comLipids are passively displaced to accommodate the peptide barrel.
Toroidal Pore Peptides and lipid headgroups bend together to form a continuous pore, where the peptides are always in contact with the lipid headgroups. researchgate.netacs.orgPerpendicular, but associated with lipids lining the pore. researchgate.netLipids are actively involved, forming the curved inner surface of the pore along with the peptides.
Carpet Model Peptides accumulate on the membrane surface. At a critical concentration, they disrupt the bilayer like a detergent, causing membrane collapse and micellization. nih.govacs.orgParallel to the membrane surface. nih.govLipids are disrupted and form micelles with the peptides.

The ultimate consequence of this compound's interaction with the microbial membrane is a catastrophic loss of integrity. The formation of pores or defects, as described by the carpet model, leads to increased membrane permeability. researchgate.netexplorationpub.com This allows for the uncontrolled leakage of essential intracellular contents, such as ions and metabolites, and the dissipation of the membrane potential, which is vital for cellular energy production. nih.gov This disruption of the fundamental barrier function of the membrane swiftly leads to cell death. nih.govresearchgate.net Studies have demonstrated that this compound has a potent ability to lyse model membranes that mimic both anionic bacterial membranes and zwitterionic erythrocyte membranes. nih.govresearchgate.netnih.gov

Intracellular Target Engagement and Interference with Cellular Processes

The primary mechanism of action for this compound is overwhelmingly considered to be its direct attack on the cell membrane. unina.itresearchgate.net While some antimicrobial peptides are known to translocate across the membrane to engage with intracellular targets—such as inhibiting DNA, RNA, or protein synthesis—there is currently limited evidence to suggest that this compound follows this secondary mechanism. wikipedia.orgmdpi.com The rapid and potent membranolytic activity of this compound often leads to cell death before significant intracellular engagement could occur. mdpi.com Therefore, its antimicrobial effects are attributed almost exclusively to the destruction of the cell membrane.

Mechanisms Underlying Differential Selectivity for Microbial vs. Eukaryotic Cell Membranes

An essential characteristic of clinically promising AMPs is their ability to selectively target microbial cells while sparing host eukaryotic cells. The basis for this selectivity is the fundamental difference in the composition of their respective cell membranes.

Lipid Composition: Bacterial membranes are rich in anionic phospholipids (B1166683), such as phosphatidylglycerol (PG), which creates a net negative charge that attracts peptides. frontiersin.orgopenaccessjournals.com this compound shows a preference for these anionic lipids, which promotes its membranolytic action. uclan.ac.uk In contrast, the outer leaflet of healthy eukaryotic cell membranes is predominantly composed of zwitterionic phospholipids like phosphatidylcholine, making them a less favorable target. uclan.ac.uk

Presence of Cholesterol: Eukaryotic membranes contain significant amounts of cholesterol, which is absent in bacterial membranes. mdpi.com Cholesterol increases the packing density and rigidity of the lipid bilayer. mdpi.comfrontiersin.org This makes the membrane less susceptible to disruption and insertion by AMPs, thus protecting eukaryotic cells from lytic damage. frontiersin.org

It is important to note that the selectivity of this compound is not absolute. It has been reported to possess moderate hemolytic (red blood cell-lysing) activity, indicating some level of interaction with eukaryotic membranes. nih.gov This is consistent with its ability to lyse zwitterionic model membranes. nih.govresearchgate.net

Influence of Environmental Factors on the Mechanistic Action of this compound

Influence of pH

The ambient pH plays a crucial role in the activity of many antimicrobial peptides, including those in the Bombinin family. Variations in pH can alter the protonation state of amino acid residues within the peptide, thereby affecting its net charge, hydrophobicity, and conformational flexibility.

Enhanced Activity at Low pH:

Research on the homologous peptide Maximin H5 has demonstrated that a lower pH environment enhances its antimicrobial action, particularly against bacteria like Staphylococcus aureus. nih.govresearchgate.netuclan.ac.uk At a pH of 6, Maximin H5 shows an improved capacity to penetrate and lyse bacterial membrane mimics compared to its activity at a neutral pH of 7. nih.govresearchgate.netuclan.ac.uk This heightened activity at a slightly acidic pH is significant as it corresponds to the optimal growth conditions for some bacteria, suggesting a tailored evolutionary adaptation of the peptide's function. nih.govresearchgate.net

The enhanced membranolytic activity at low pH is associated with a stabilization of the α-helical structure of the peptide, a conformation critical for its membrane disruption capabilities. nih.govresearchgate.net Studies have shown that Maximin H5 maintains a significant α-helical content (approximately 45-50%) at pH 6, which is conducive to its function. nih.govresearchgate.net The mechanism of action at this pH is suggested to be similar to the "Carpet" model, where the peptides accumulate on the surface of the bacterial membrane, leading to its disruption. nih.govresearchgate.net Theoretical analyses also propose the involvement of a tilted peptide structure in its membrane-disrupting mechanism. nih.govresearchgate.net

The following table summarizes the impact of pH on the membrane-disrupting activity of Maximin H5, providing a strong indication of how this compound might behave under similar conditions.

ParameterpH 7pH 6Reference
Membrane Penetration (ΔΠ in mN m⁻¹) ** 5.66.2 nih.govresearchgate.net
Membrane Lysis (%) **4048 nih.govresearchgate.net
α-Helical Structure (%) ~45-50% (stabilized)~45-50% (stabilized) nih.govresearchgate.net
Proposed Mechanism "Carpet" like"Carpet" like with potential tilted structure nih.govresearchgate.net

This interactive table illustrates the enhanced activity of Maximin H5 at a lower pH, suggesting a similar pH-dependent mechanism for this compound.

It is important to note that for some antimicrobial peptides, acidic conditions can lead to a decrease in α-helicity, yet still result in enhanced antimicrobial activity, indicating that the relationship between pH, structure, and function is complex and peptide-specific. nih.gov

Influence of Ionic Strength

The ionic strength of the surrounding medium is another critical factor that can modulate the activity of antimicrobial peptides. Generally, high ionic strength, such as that found in physiological conditions, can weaken the electrostatic interactions between cationic peptides and the negatively charged bacterial membranes, thereby reducing their antimicrobial efficacy. wikipedia.org

For this compound and its related peptides, which are mildly cationic, the initial electrostatic attraction to the bacterial surface is a key step in their mechanism of action. An increase in the concentration of ions in the environment can shield the negative charges on the bacterial membrane, thus interfering with this initial binding and reducing the peptide's effectiveness.

Structure Activity Relationship Sar Studies of Bombinin H5

Correlating Amino Acid Sequence and Composition with Biological Potency

The amino acid sequence of Bombinin-H5 is fundamental to its biological function. Variations in the sequence, even by a single amino acid, can significantly alter its antimicrobial and hemolytic activities. This compound is part of the larger bombinin H family of peptides, which exhibit differences in their amino-terminal sequences while often sharing a conserved carboxy-terminal region. researchgate.net These peptides are typically 17 or 20 amino acids in length. researchgate.netresearchgate.netnih.gov

Studies on bombinin H peptides have shown that their biological potency is highly dependent on the specific amino acids at certain positions. For instance, the bombinin H family includes several members, such as H1-H5, which have variations at positions 1, 2, and 8. researchgate.netresearchgate.netresearchgate.net These subtle changes in the primary structure are directly linked to their varying levels of antibacterial and hemolytic activities. researchgate.net

The composition of amino acids, particularly the presence of hydrophobic and cationic residues, plays a critical role. Bombinin H peptides are generally hydrophobic, which contributes to their interaction with and disruption of cell membranes. bachem.com The strategic placement of charged residues within the sequence is also vital for its initial electrostatic attraction to the negatively charged microbial membranes. wikipedia.org

Interactive Table: Amino Acid Sequence of this compound and Related Peptides

Peptide Sequence Length Net Charge Source Organism
This compound IIGPVLGLVGSALGGLLKKI-NH2 20 +3 Bombina variegata nih.govebi.ac.uk
Bombinin H2 IIGPVLGLVGSALGGLLKKI 20 +3 Bombina variegata researchgate.netresearchgate.net
Bombinin H4 I-[d-allo-Ile]-GPVLGLVGSALGGLLKKI 20 +3 Bombina variegata researchgate.netnii.ac.jp
Bombinin H7 I-[d-Leu]-GPILGLVGSALGGLLKKI 20 +1 Bombina variegata nii.ac.jpnih.gov

Role of Stereochemistry (L- vs. D-Amino Acids) in Enhancing Activity and Biostability

A fascinating aspect of the bombinin H family is the natural occurrence of D-amino acids at the second position of the peptide chain. researchgate.netnih.gov This post-translational modification, where a gene-encoded L-amino acid is converted to its D-epimer, has profound effects on the peptide's activity and stability. researchgate.netnii.ac.jp For example, this compound contains a D-allo-isoleucine at position 2. researchgate.netnih.gov

The presence of a D-amino acid can enhance the biological activity of the peptide. researchgate.net Studies comparing the L- and D-isomers of bombinin H peptides have consistently shown that the D-forms are more active, particularly against parasites like Leishmania. researchgate.netnii.ac.jp For instance, bombinin H4, which contains D-allo-isoleucine, is significantly more potent against Leishmania than its all-L counterpart, bombinin H2. researchgate.netnii.ac.jp The D-isomer forms have also demonstrated higher activity against certain Gram-positive and Gram-negative bacteria. nih.gov

The incorporation of D-amino acids also contributes to increased biostability. Peptides containing D-amino acids are more resistant to degradation by proteases, which typically recognize and cleave peptide bonds between L-amino acids. nii.ac.jpbiopharmaspec.com This increased resistance to proteolysis can enhance the peptide's half-life in a biological system, making it a more effective therapeutic agent. biopharmaspec.com This modification, however, has been noted to sometimes reduce the antibiotic spectrum. nih.govresearchgate.net

Interactive Table: Effect of Stereochemistry on the Activity of Bombinin H Peptides

Peptide Position 2 Amino Acid Target Organism Relative Activity
Bombinin H2 L-Isoleucine Leishmania Less Active researchgate.netnii.ac.jp
Bombinin H4 D-allo-Isoleucine Leishmania More Active researchgate.netnii.ac.jp
Bombinin H (L-isomer) L-amino acid Bacillus megaterium, S. aureus Less Active nih.gov

Impact of Net Charge and Hydrophobicity on Membrane Interaction and Selectivity

The net positive charge and hydrophobicity of this compound are critical determinants of its interaction with cell membranes and its selectivity for microbial over host cells. wikipedia.orgmdpi.com Most antimicrobial peptides are cationic, and this positive charge facilitates the initial electrostatic attraction to the negatively charged components of bacterial membranes, such as phospholipids (B1166683). wikipedia.orgexplorationpub.commdpi.com this compound has a net charge of +3, which is considered mildly cationic. nii.ac.jp

Hydrophobicity, the measure of the nonpolar character of the peptide, is crucial for its ability to partition into and disrupt the lipid bilayer of the target membrane. mdpi.compsu.edu A significant portion of the amino acids in antimicrobial peptides are hydrophobic. explorationpub.com Increasing the hydrophobicity of a peptide can enhance its antimicrobial activity, but it can also lead to increased toxicity towards host cells, such as red blood cells (hemolytic activity). psu.eduubc.ca Therefore, a balance between charge and hydrophobicity is essential for optimal activity and selectivity.

Studies on various antimicrobial peptides have shown that modifying the net charge and hydrophobicity can alter their biological profiles. For example, increasing the net positive charge can enhance antimicrobial activity, while there is an optimal level of hydrophobicity beyond which activity may decrease and toxicity may increase. mdpi.com The specific arrangement of charged and hydrophobic residues in this compound allows it to selectively target and permeabilize microbial membranes. wikipedia.org

Interactive Table: Physicochemical Properties of this compound

Property Value/Description Significance
Net Charge +3 nii.ac.jp Facilitates initial binding to negatively charged microbial membranes. wikipedia.org
Hydrophobicity High Enables insertion into and disruption of the lipid bilayer. mdpi.compsu.edu

Significance of Amphipathic Properties for Target Membrane Affinity

A key structural feature of this compound and many other antimicrobial peptides is its ability to adopt an amphipathic conformation, typically an α-helix, upon interacting with a membrane environment. researchgate.netwikipedia.org In an aqueous solution, the peptide may be unstructured, but in the presence of a lipid membrane, it folds into a structure where the hydrophobic amino acid residues are segregated to one side of the helix and the hydrophilic (and charged) residues are on the opposite side. explorationpub.com

This amphipathic character is crucial for the peptide's affinity for and interaction with target membranes. nih.govbachem.comnih.govnii.ac.jpnih.govmdpi.compsu.edu The hydrophobic face of the helix interacts with the nonpolar lipid tails within the membrane core, while the hydrophilic face, containing the cationic residues, interacts with the polar head groups of the phospholipids and the aqueous environment. wikipedia.orgarxiv.org This arrangement facilitates the peptide's insertion into the membrane and the subsequent formation of pores or other disruptive structures that lead to cell death. wikipedia.org The adoption of an amphipathic α-helical structure is a common mechanism for membrane-active peptides. researchgate.net

The stability and orientation of this amphipathic helix are critical for the peptide's lytic activity. The specific sequence of this compound, with its repeating patterns of hydrophobic and polar residues, is well-suited to form a stable amphipathic helix in a membrane environment. apeptides.com

Influence of Terminal Modifications (e.g., Amidation, Deamidation) on Efficacy

Modifications at the N- and C-terminals of this compound can significantly impact its efficacy and stability. nii.ac.jpacs.org A common post-translational modification found in many antimicrobial peptides, including some bombinins, is C-terminal amidation. acs.orgfrontiersin.org This involves the replacement of the C-terminal carboxyl group with an amide group.

C-terminal amidation can enhance antimicrobial activity for several reasons. It increases the net positive charge of the peptide (by removing a negative charge), which can strengthen its initial electrostatic interaction with bacterial membranes. researchgate.net Amidation has also been shown to stabilize the α-helical structure of peptides, which is crucial for their membrane-disrupting activity. frontiersin.orgbiorxiv.orgresearchgate.net Furthermore, the amide group can protect the peptide from degradation by carboxypeptidases, thereby increasing its stability. frontiersin.org For the related peptide maximin H5, C-terminal amidation was found to be crucial for its antibacterial activity; deamidation led to a structural perturbation and a decrease in the α-helical content required for membrane interaction. nih.gov The amidated C-terminus of maximin H5 is thought to form an intra-peptide hydrogen bond with the N-terminal region, which is essential for maintaining a tilted α-helical structure necessary for its lytic action. explorationpub.comnih.gov

Conversely, deamidation, the conversion of an amide group back to a carboxylic acid, can reduce the peptide's efficacy. creative-proteomics.com This process can occur naturally and can lead to changes in the peptide's charge, hydrophobicity, and conformation, ultimately affecting its biological activity. creative-proteomics.com

Interactive Table: Impact of C-Terminal Modification on Maximin H5 (a related peptide)

Peptide Form C-Terminal Group α-Helicity in membrane mimics Hemolytic Activity Membrane Penetration
Native Maximin H5 Amide (-CONH2) 42% nih.gov 18-20% researchgate.netnih.gov 10.8 mN/m researchgate.netnih.gov

Chemical Synthesis and Engineering of Bombinin H5 Analogues

Methodologies for De Novo Peptide Synthesis and Purification

The primary method for producing Bombinin-H5 and its analogues is Solid-Phase Peptide Synthesis (SPPS) . This technique has become the standard for the chemical synthesis of peptides due to its efficiency and ability to produce highly pure products. hilarispublisher.comspringernature.comnih.gov SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is anchored to a solid resin support. hilarispublisher.comlcms.cz The process is characterized by repeated cycles of deprotection, activation, and coupling of amino acids until the desired sequence is assembled. lcms.cznih.gov Two common chemical strategies used in SPPS are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (t-butyloxycarbonyl) protection for the amino groups of the amino acids. hilarispublisher.com

Following synthesis, the crude peptide product is cleaved from the resin. This crude mixture contains the target peptide along with various impurities such as truncated or deletion sequences, by-products from protecting groups, and residual reagents. bachem.com Therefore, a rigorous purification process is essential.

The most widely used method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . lcms.czbachem.com This technique separates the peptide from impurities based on hydrophobicity. bachem.com A C18-modified silica (B1680970) column is typically used as the stationary phase. bachem.com The purification process involves a gradient elution, starting with a polar mobile phase (often water with 0.1% trifluoroacetic acid - TFA) and gradually increasing the concentration of a less polar organic solvent like acetonitrile. bachem.comnih.gov Fractions are collected and analyzed for purity, and those containing the pure peptide are pooled and lyophilized (freeze-dried) to obtain the final product. bachem.com

Alternative purification methods include:

Flash Chromatography : A faster, lower-pressure chromatography method that can be used for initial cleanup of crude peptides, reducing the burden on subsequent HPLC polishing steps. windows.netbiotage.com

Ion-Exchange Chromatography : Separates peptides based on their net charge. nih.gov

Size Exclusion Chromatography : Separates molecules based on their size. nih.gov

Solid-Phase Extraction (SPE) : Can be used for purification with gradient elution and is considered a versatile and less solvent-consuming method. nih.gov

Table 1: Key Methodologies in this compound Synthesis and Purification

Step Method Description Common Reagents/Materials
Synthesis Solid-Phase Peptide Synthesis (SPPS)Stepwise addition of amino acids to a growing chain on a solid support. hilarispublisher.comlcms.czRink Amide resin, Fmoc- or Boc-protected amino acids, coupling reagents (e.g., DIC, Oxyma). hilarispublisher.comnih.govnih.gov
Purification Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Separation based on hydrophobicity using a gradient of aqueous and organic solvents. lcms.czbachem.comC18 silica column, Acetonitrile, Water, Trifluoroacetic acid (TFA). bachem.com
Purification (Alternative) Flash ChromatographyA rapid purification technique often used for intermediate steps or initial cleanup. windows.netbiotage.comDisposable flash cartridges with various stationary phases. windows.net

Rational Design Strategies for Optimizing Therapeutic Potential

Rational design involves making specific, knowledge-based modifications to the this compound sequence to improve its therapeutic properties, such as increasing its antimicrobial potency, enhancing its stability, and reducing its toxicity to host cells. mdpi.comnih.gov

Targeted Amino Acid Substitutions and Mutagenesis

Altering the amino acid sequence is a fundamental strategy for optimizing antimicrobial peptides (AMPs). nih.govupm.edu.my Key physicochemical properties like net charge, hydrophobicity, and amphipathicity are crucial for the antimicrobial activity of peptides like this compound. nih.gov

Cationicity : Increasing the net positive charge, often by substituting neutral or acidic amino acids with cationic residues like Lysine (B10760008) (Lys) or Arginine (Arg), can enhance the initial electrostatic attraction to negatively charged bacterial membranes. nih.gov However, an excessive increase in charge can also lead to higher hemolytic activity. frontiersin.org

Hydrophobicity : The hydrophobicity of the peptide influences its ability to insert into and disrupt the bacterial membrane. nih.gov Modifying hydrophobic residues can fine-tune this interaction. For instance, adding hydrophobic amino acids, particularly aromatic ones like Tryptophan (Trp) and Phenylalanine (Phe), at the ends of a peptide can act as anchors at the membrane-water interface. nih.gov

Amphipathicity : The spatial arrangement of hydrophobic and hydrophilic residues, which defines the amphipathic structure (often an α-helix), is critical for membrane interaction. nih.gov Substitutions are carefully chosen to maintain or improve this amphipathic character.

Studies on other AMPs have shown that even single amino acid substitutions can lead to analogues with significantly improved activity and reduced cytotoxicity. mdpi.com

Incorporation of Non-Natural Amino Acids and Peptidomimetics

To overcome limitations of natural peptides, such as susceptibility to enzymatic degradation, non-natural amino acids and peptidomimetics are incorporated. nih.govtandfonline.com

Non-Natural Amino Acids : These are amino acids not found in the 20 common protein-coding amino acids. qyaobio.com

D-amino acids : Replacing naturally occurring L-amino acids with their D-isomers can make peptides resistant to proteases. nih.govmdpi.com This modification can also alter the peptide's helical structure, which in some cases has been shown to reduce hemolytic activity while retaining antimicrobial effects against certain bacteria. frontiersin.orgmdpi.com Some members of the bombinin H family naturally contain a D-alloisoleucine. researchgate.netresearchgate.net

β-homo-amino acids : The inclusion of these amino acids can increase the in vivo half-life of peptides. qyaobio.com

Peptidomimetics : These are molecules that mimic the structure and function of peptides but have a modified backbone, making them more stable and often more potent. nih.govtandfonline.com Examples include peptoids (N-substituted glycines) and β-peptides. nih.govnih.gov Designing peptidomimetics involves creating new backbones and side chains to replicate the essential features of AMPs like this compound, such as their amphiphilicity and cationic nature. nih.govtandfonline.com

Cyclization and Backbone Modifications for Enhanced Stability and Potency

Cyclization : Creating a cyclic structure by forming a covalent bond between the N- and C-termini or between side chains can increase the peptide's resistance to exopeptidases, a common mode of degradation. nih.govupm.edu.my Cyclization restricts the conformational flexibility of the peptide, which can pre-organize it into its active conformation, potentially leading to higher potency. nih.gov However, cyclization must be carefully designed, as it can sometimes interfere with the peptide's interaction with its target. nih.gov

High-Throughput Screening and Lead Optimization Approaches

Developing effective this compound analogues requires testing a large number of modified peptides. High-throughput screening (HTS) allows for the rapid evaluation of peptide libraries to identify candidates with improved activity and selectivity. mdpi.com This process is a key component of lead optimization , which aims to refine the properties of a promising peptide candidate (a "lead") to make it a viable drug. nih.govcreative-peptides.com

The process typically involves:

Library Synthesis : Creating large libraries of this compound analogues where specific positions are systematically varied with different amino acids (natural or non-natural). hilarispublisher.com

Screening Assays : These libraries are then screened for desired activities, such as:

Antimicrobial activity against a panel of pathogenic bacteria.

Hemolytic activity (to assess toxicity against red blood cells).

Cytotoxicity against mammalian cell lines.

Hit Identification : Peptides that show high antimicrobial potency and low toxicity ("hits") are selected for further investigation.

Lead Optimization : The structure-activity relationship (SAR) data from the initial screen is used to guide further rounds of rational design and synthesis, progressively refining the peptide's properties. creative-peptides.com This iterative cycle of design, synthesis, and testing is crucial for developing a final drug candidate with an optimal balance of efficacy and safety. frontiersin.org

Computational and Bioinformatics Tools in Peptide Design

Computational and bioinformatics tools are increasingly integral to the design and optimization of antimicrobial peptides like this compound. frontiersin.orgacs.org These methods can significantly reduce the time and cost associated with experimental lab work by predicting the properties of peptide analogues before they are synthesized. researchgate.net

Key applications include:

Sequence Analysis : Bioinformatics databases, such as the Antimicrobial Peptide Database (APD), contain vast amounts of information on known AMPs. nih.gov Analyzing these databases can reveal patterns and conserved motifs that are important for activity, providing a starting point for designing new analogues. mdpi.comnih.gov

Structure Prediction : Tools like AlphaFold can predict the three-dimensional structure of this compound and its analogues. ebi.ac.uk Understanding the peptide's structure is crucial for rational design, as it provides insight into its amphipathic nature and how it might interact with bacterial membranes.

Molecular Docking and Dynamics Simulations : These computational techniques can model the interaction between a peptide and a bacterial membrane at an atomic level. nih.gov Molecular docking can predict the preferred binding orientation, while molecular dynamics simulations can reveal how the peptide inserts into and disrupts the membrane over time. acs.orgnih.gov These simulations help in understanding the mechanism of action and predicting how specific modifications might affect activity.

Machine Learning and AI : Machine learning models can be trained on existing AMP data to predict the antimicrobial potential and toxicity of novel peptide sequences. frontiersin.orgacs.org These AI-driven approaches can rapidly screen virtual libraries of millions of potential analogues, identifying the most promising candidates for synthesis and experimental testing. mdpi.com

Synergistic Activities and Combination Strategies Involving Bombinin H5

Combinatorial Effects with Other Endogenous Antimicrobial Peptides

Research has shown that antimicrobial peptides derived from the same precursor protein can exhibit powerful synergistic relationships. nih.gov Studies on peptides from the skin secretion of the Oriental Fire-bellied toad, Bombina orientalis, have revealed such cooperative interactions. nih.gov

Specifically, the combination of BHL-bombinin with two novel Bombinin H peptides, bombinin HL and its D-leucine analogue bombinin HD, demonstrated significant synergistic activity against the Gram-positive bacterium Staphylococcus aureus. nih.govresearchgate.net While BHL-bombinin on its own displays broad-spectrum bactericidal activity, the Bombinin H peptides alone only have a mild bacteriostatic effect on S. aureus. nih.govresearchgate.net However, when combined, their potency is greatly enhanced. This synergistic inhibitory action was quantified using the Fractional Inhibitory Concentration Index (FICI), which yielded a value of 0.375, indicating a strong synergistic effect. nih.govresearchgate.net The fact that these distinct peptides are coded by a single open reading frame suggests a naturally evolved strategy of combinatorial defense. nih.gov Another study noted that the peptide feleucin-BV1 also shows a synergistic action when combined with a novel bombinin. researchgate.net

Peptide CombinationTarget MicroorganismObserved EffectFractional Inhibitory Concentration Index (FICI)Reference
BHL-bombinin + Bombinin HLStaphylococcus aureusSynergistic0.375 nih.govresearchgate.net
BHL-bombinin + Bombinin HDStaphylococcus aureusSynergistic0.375 nih.govresearchgate.net
Feleucin-BV1 + Novel BombininStaphylococcus aureusSynergisticNot Reported researchgate.net

Synergism with Conventional Small-Molecule Antibiotics

Bombinin H peptides have also been found to act synergistically with traditional antibiotics. researchgate.net This approach is valuable for potentially restoring the efficacy of antibiotics to which bacteria have developed resistance. nih.gov

A notable synergistic effect was observed between Bombinin H and ampicillin (B1664943), which was confirmed through in vitro time-killing investigations. nih.govresearchgate.net Studies showed that both the L-amino and D-amino isoforms of a novel bombinin H peptide worked synergistically with ampicillin to inhibit the growth of S. aureus. researchgate.net In contrast, the related peptide, BHL-bombinin, only demonstrated an additive effect when combined with ampicillin, with an FICI of 0.75. researchgate.net This highlights the specific and potent nature of the synergistic interaction between the Bombinin H family and certain conventional antibiotics.

PeptideAntibioticTarget MicroorganismObserved EffectReference
Bombinin H (L- and D-isoforms)AmpicillinStaphylococcus aureusSynergistic nih.govresearchgate.net
BHL-bombininAmpicillinStaphylococcus aureusAdditive researchgate.net

Molecular Basis of Enhanced Activity in Combination Therapies

The molecular mechanisms underlying the synergistic effects of Bombinin-H5 and its analogues with other antimicrobials are rooted in their structure and mode of action. Like many AMPs, Bombinin H peptides are known to adopt an amphipathic α-helical structure in membrane-like environments. nih.govresearchgate.net This structure is crucial for their interaction with bacterial cell membranes. wikipedia.org

The primary mode of action for most AMPs involves interaction with and disruption of the microbial cell membrane, which is essential for the cell's survival. explorationpub.commdpi.com The synergy between different peptides, such as BHL-bombinin and Bombinin H, likely arises from complementary mechanisms. researchgate.net While BHL-bombinin is strongly bactericidal, Bombinin H is only mildly bacteriostatic, suggesting they may affect bacterial membranes or intracellular processes in different ways that are more effective in concert. researchgate.net

In the case of synergy with conventional antibiotics like ampicillin, the mechanism often involves the AMP compromising the bacterial membrane's integrity. explorationpub.com By permeabilizing the bacterial cell wall and membrane, the Bombinin H peptide facilitates the entry of the antibiotic into the cell, allowing it to reach its intracellular target—in the case of ampicillin, the enzymes involved in peptidoglycan synthesis—more effectively. explorationpub.commdpi.com This dual-pronged attack makes it significantly more difficult for bacteria to survive and develop resistance. nih.gov

Advanced Research Methodologies and Analytical Techniques in Bombinin H5 Studies

Molecular Cloning and Gene Expression Analysis of Precursors

The identification of Bombinin-H5, also referred to as maximin H5, was made possible through molecular cloning techniques. nih.gov Researchers isolated a novel cDNA clone from a skin cDNA library of the toad Bombina maxima. nih.govcnjournals.com This process involves creating a library of all the gene transcripts (cDNA) present in the amphibian's skin, a rich source of antimicrobial peptides. nih.govresearchgate.net

Gene expression analysis revealed that the cDNA for this compound encodes a larger precursor protein. nih.govresearchgate.net This precursor is a common feature for many amphibian peptides, often containing sequences for multiple bioactive peptides on a single polypeptide chain. researchgate.netresearchgate.netnih.gov In this case, the precursor protein was found to comprise both maximin 3 and the novel peptide, this compound. nih.gov The gene itself is typically structured with exons that code for the functional parts of the peptide and its signal sequence, separated by introns. nih.gov By sequencing this cDNA, the predicted primary amino acid structure of the mature this compound peptide was determined as ILGPVLGLVSDTLDDVLGIL-NH2. nih.gov This cloning approach is fundamental for discovering new peptides and understanding their biosynthetic origins. researchgate.net

Spectroscopic Techniques (e.g., Circular Dichroism, NMR) for Structural Elucidation

Spectroscopic methods are essential for determining the three-dimensional structure of peptides like this compound, which is crucial for understanding their mechanism of action.

Circular Dichroism (CD) Spectroscopy is a widely used technique to analyze the secondary structure of proteins and peptides in solution. creative-proteomics.comnih.gov CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. creative-proteomics.comnih.gov For peptides, the resulting spectrum provides information about the proportions of α-helical, β-sheet, and random coil conformations. creative-proteomics.com Studies on bombinin family peptides have shown that they typically adopt a well-defined α-helical structure, particularly in environments that mimic a biological membrane, such as in the presence of trifluoroethanol (TFE) or lipid vesicles. nih.gov This induced helicity is a key characteristic of many membrane-active antimicrobial peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides high-resolution, atomic-level detail about peptide structure and dynamics. nih.gov While a specific NMR study for this compound is not detailed, the methodology used for homologous peptides like maximin H6 illustrates the approach. nih.gov In such studies, the peptide is dissolved in a membrane-mimetic system, such as sodium dodecyl sulphate (SDS) or dodecylphosphocholine (B1670865) (DPC) micelles. nih.gov By analyzing the interactions between atomic nuclei, researchers can calculate the peptide's 3D structure, identify flexible regions, and determine its orientation relative to the model membrane. nih.gov This technique has revealed that while a peptide may fold into a similar structure in different membrane environments, its surface binding and orientation can change significantly, which may be key to its biological selectivity. nih.gov

Biophysical Characterization of Peptide-Membrane Interactions (e.g., Molecular Dynamics Simulations, Liposome Assays)

Understanding how this compound interacts with and disrupts microbial membranes is central to its study. This is investigated using both computational and experimental biophysical techniques.

Molecular Dynamics (MD) Simulations are powerful computational methods that model the physical movements of atoms and molecules over time. nii.ac.jpnih.gov For bombinin peptides, MD simulations have been used to study their behavior in aqueous solution and their interactions with lipid bilayers at an atomic level. nii.ac.jpnih.gov These simulations have shown that small, linear antimicrobial peptides may self-associate into aggregates in solution before they even encounter a membrane. nih.govnih.gov This pre-aggregation can promote the folding of peptides into their active, helical conformation, effectively delivering a high local concentration to the target membrane. nih.gov

Liposome Assays provide an experimental model to validate the findings from simulations and to directly measure a peptide's ability to permeabilize a lipid bilayer. uit.no Liposomes are microscopic, spherical vesicles composed of a lipid bilayer, which can be made to mimic the composition of bacterial or mammalian cell membranes. nih.gov In a typical leakage assay, a fluorescent dye, such as calcein (B42510) or ANTS/DPX, is encapsulated within the liposomes at a concentration high enough to cause self-quenching. nih.govbiorxiv.orgresearchgate.net When the peptide is added, if it disrupts the membrane, the dye leaks out, becomes diluted, and its fluorescence increases. nih.govbiorxiv.org The rate and extent of this fluorescence increase provide a direct measure of the peptide's membrane-disrupting activity. biorxiv.orgresearchgate.net

In Vitro and Ex Vivo Models for Efficacy and Selectivity Assessment (e.g., Minimum Inhibitory Concentration, Biofilm Disruption Assays)

To evaluate the antimicrobial effectiveness and target selectivity of this compound, standardized in vitro assays are employed.

The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the potency of an antimicrobial agent. nih.govlibretexts.org This method involves exposing a standardized concentration of a target microorganism to serial dilutions of the peptide in a liquid growth medium. libretexts.orgscielo.br After an incubation period, the MIC is determined as the lowest concentration of the peptide that visibly inhibits the growth of the microorganism. nih.govlibretexts.org

Research on this compound (maximin H5) has shown it to be an unusual anionic peptide with selective activity. Unlike many cationic antimicrobial peptides, it was found to be effective against the Gram-positive bacterium Staphylococcus aureus but resistant to other tested Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. nih.gov The presence of metal ions like Zn²⁺ and Mg²⁺ did not enhance its antimicrobial power. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of this compound This table summarizes the antimicrobial activity of this compound against various microorganisms.

Microorganism Type MIC (µM) Reference
Staphylococcus aureus Gram-positive Bacteria 90 nih.govmdpi.com
Bacillus subtilis Gram-positive Bacteria >100 nih.gov
Escherichia coli Gram-negative Bacteria >100 nih.gov
Pseudomonas aeruginosa Gram-negative Bacteria >100 nih.gov
Candida albicans Fungus >100 nih.gov

Biofilm Disruption Assays are another critical in vitro model, used to assess a peptide's ability to inhibit the formation of or eradicate established biofilms. Biofilms are structured communities of microbes that are notoriously resistant to conventional antibiotics. These assays typically involve growing biofilms on a surface (e.g., in a microtiter plate) and then treating them with the peptide to measure the reduction in biofilm mass or cell viability. researchgate.net

Proteomics and Peptidomics for Identification and Characterization in Biological Secretions

The initial discovery and characterization of this compound from its natural source rely heavily on proteomics and peptidomics, the large-scale study of proteins and peptides. researchgate.net The process begins with the collection of skin secretions from the amphibian, often stimulated non-invasively. researchgate.net

This complex biological mixture is then subjected to a multi-step separation process. A common first step is size-exclusion chromatography (e.g., using a Sephadex G-50 column) to separate molecules based on their size. acs.org Fractions containing antimicrobial activity are then further purified using reverse-phase high-performance liquid chromatography (RP-HPLC), which separates peptides based on their hydrophobicity. researchgate.netacs.org

Once a pure peptide is isolated, its identity is determined using mass spectrometry. researchgate.net Techniques like Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) MS can determine the precise molecular weight, while tandem mass spectrometry (MS/MS) is used to fragment the peptide and determine its amino acid sequence. researchgate.net This combined "peptidomics" approach, linking the identified peptide back to its gene through molecular cloning, is a powerful strategy for discovering novel bioactive peptides from natural sources. researchgate.netacs.org

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
Sodium dodecyl sulphate SDS
Dodecylphosphocholine DPC
Trifluoroethanol TFE
8-aminonaphthalene-1,3,6-trisulfonic acid, disodium (B8443419) salt ANTS

Future Research Directions and Translational Potential of Bombinin H5

Deepening Understanding of Structure-Function-Mechanism Relationships

A fundamental aspect of future research will be to further elucidate the intricate relationship between the structure of Bombinin-H5 and its biological function. While it is understood that bombinin H peptides generally adopt an α-helical structure in membrane-mimicking environments, the precise molecular interactions that govern their antimicrobial and hemolytic activities need more detailed investigation. nih.govresearchgate.net

Key areas of focus should include:

High-Resolution Structural Studies: Determining the high-resolution three-dimensional structure of this compound in the presence of various microbial and mammalian membrane models. This will provide critical insights into its mechanism of action and the structural basis for its target cell selectivity.

Role of Specific Amino Acid Residues: Systematic site-directed mutagenesis studies to identify the key amino acid residues responsible for antimicrobial potency, spectrum of activity, and hemolytic side effects. This knowledge is crucial for the rational design of improved analogues.

Impact of Post-Translational Modifications: Bombinin H peptides are known to sometimes contain a D-amino acid at the second position as a result of post-translational modification. nih.govresearchgate.net Investigating the presence and functional significance of such modifications in this compound could reveal mechanisms for enhanced stability and activity.

Development of Highly Selective and Potent this compound Derivatives

A significant hurdle for the clinical translation of many antimicrobial peptides is their potential for toxicity to host cells. For Bombinin H peptides, this is manifested as hemolytic activity. nih.gov Future research must therefore prioritize the development of this compound derivatives with an improved therapeutic index.

Recent studies on the analogue Bombinin-H2L have demonstrated the feasibility of this approach. Through strategic amino acid substitutions aimed at increasing the net positive charge and adjusting the amphipathicity, researchers have successfully designed analogues with enhanced antimicrobial activity against drug-resistant bacteria, such as Staphylococcus aureus, and reduced cytotoxicity. nih.gov

Strategies for developing improved this compound derivatives include:

Rational Design Based on Structure-Activity Relationships: Utilizing the knowledge gained from structure-function studies to make targeted modifications to the this compound sequence.

Combinatorial Chemistry and High-Throughput Screening: Generating large libraries of this compound variants and screening them for desired properties, such as high potency against a panel of clinically relevant pathogens and low hemolytic activity.

The following table summarizes the antimicrobial activity and hemolytic activity of some Bombinin H peptides and their analogues, illustrating the potential for improving the therapeutic profile through targeted modifications.

PeptideMIC against S. aureus (mg/L)Hemolytic Activity (HC50 in mg/L)Therapeutic Index (HC50/MIC)
BHL-bombinin 4>512>128
Bombinin HL >512>512-
Bombinin HD >512>512-

Data sourced from a study on novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis. nih.gov

Addressing Challenges in Peptide Stability and Delivery for Specific Applications

Like most peptides, this compound is susceptible to proteolytic degradation, which can limit its in vivo efficacy. nih.gov Furthermore, effective delivery of the peptide to the site of infection is crucial for its therapeutic success. Overcoming these challenges is a critical step towards the clinical application of this compound.

Future research in this area should explore:

Chemical Modifications to Enhance Stability: Strategies such as N- and C-terminal modifications, incorporation of unnatural amino acids, and peptide stapling can be employed to protect this compound from enzymatic degradation. nih.gov

Advanced Drug Delivery Systems: Encapsulation of this compound in nanoparticles, liposomes, or hydrogels could protect it from degradation, improve its pharmacokinetic profile, and enable targeted delivery to the site of infection. researchgate.net

Topical Formulations: For applications such as the treatment of skin and soft tissue infections, the development of stable topical formulations of this compound or its derivatives would be a key translational step.

Exploration of Novel Bioapplications beyond Antimicrobial and Anticancer Research

While the primary focus of research on bombinin H peptides has been on their antimicrobial and, to a lesser extent, anticancer activities, there is potential for these peptides to have other valuable bioapplications. Their ability to interact with and disrupt cell membranes could be harnessed for other therapeutic purposes.

Potential novel applications to be investigated include:

Anti-biofilm Agents: The ability of some bombinin H analogues to disrupt biofilms is a promising area of research, as biofilms are a major cause of persistent and difficult-to-treat infections. nih.govqub.ac.uk

Drug Delivery Vectors: The membrane-translocating properties of this compound could potentially be exploited to facilitate the intracellular delivery of other therapeutic agents.

Immunomodulatory Effects: Many antimicrobial peptides have been shown to modulate the host immune response. Investigating the potential immunomodulatory properties of this compound could open up new therapeutic avenues.

Integration of Artificial Intelligence and Machine Learning in Peptide Design and Optimization

The vast sequence space of possible peptide derivatives makes traditional, trial-and-error approaches to optimization laborious and time-consuming. Artificial intelligence (AI) and machine learning (ML) offer powerful tools to accelerate the design and optimization of this compound derivatives. nih.gov

The application of AI and ML in this context can involve:

Predictive Modeling: Developing ML models trained on existing data to predict the antimicrobial activity, toxicity, and stability of novel this compound sequences.

Generative Models: Using generative AI models to design entirely new peptide sequences with desired properties, exploring a much larger chemical space than is possible with manual design.

In Silico Screening: Employing computational methods to screen large virtual libraries of this compound analogues, identifying the most promising candidates for experimental validation.

By integrating these computational approaches, the development of optimized this compound derivatives with high therapeutic potential can be significantly expedited, paving the way for their successful clinical translation.

Q & A

Q. What experimental methodologies are recommended for characterizing Bombinin-H5's structural and functional properties?

this compound, an antimicrobial peptide, requires multi-modal characterization. For structural analysis, circular dichroism (CD) spectroscopy can determine secondary structures (e.g., α-helical content) in membrane-mimetic environments like lipid vesicles . Functional assays, such as broth microdilution for minimum inhibitory concentration (MIC) determination against Gram-positive/negative bacteria, should follow CLSI guidelines. Include controls like melittin for comparative activity and validate purity via HPLC and mass spectrometry .

Q. How can researchers design reproducible experiments to assess this compound's membrane interaction mechanisms?

Use fluorescence-based assays (e.g., calcein leakage from liposomes) to quantify membrane disruption. Pair this with surface plasmon resonance (SPR) to measure binding kinetics to lipid bilayers. Ensure lipid composition mimics target bacterial membranes (e.g., phosphatidylglycerol-rich models). Replicate experiments across ≥3 independent trials and report deviations in buffer conditions (e.g., pH, ionic strength) that may alter activity .

Q. What are the best practices for synthesizing this compound in vitro while maintaining bioactivity?

Solid-phase peptide synthesis (SPPS) is standard. Optimize cleavage/deprotection steps (e.g., TFA cocktails with scavengers) to prevent truncations. Validate folding via CD spectroscopy and bioactivity via hemolysis assays (using erythrocytes) to confirm selectivity over mammalian cells. Document synthesis yields and purification thresholds (e.g., ≥95% purity) for reproducibility .

Advanced Research Questions

Q. How should researchers address contradictions in reported antimicrobial efficacy of this compound across studies?

Conduct a systematic review comparing variables such as bacterial strains, peptide concentrations, and growth media (e.g., cation-adjusted vs. standard Mueller-Hinton). Use meta-analysis to identify confounding factors (e.g., salt sensitivity). Validate findings via interlaboratory studies with standardized protocols .

Q. What strategies optimize this compound's therapeutic index in preclinical models?

Employ structure-activity relationship (SAR) studies by synthesizing analogs with substitutions at hydrophobic residues (e.g., Ile→Ala). Test toxicity in primary cell lines (e.g., hepatocytes) and efficacy in murine infection models. Use pharmacokinetic profiling (e.g., serum stability via HPLC) to guide dosing regimens. Prioritize analogs with >10-fold selectivity (MIC vs. hemolytic concentration) .

Q. How can computational modeling enhance understanding of this compound's mechanism of action?

Apply molecular dynamics (MD) simulations to study peptide-lipid interactions in silico. Use tools like GROMACS with force fields (e.g., CHARMM36) to model membrane insertion depths. Validate predictions via experimental techniques like neutron reflectometry. Cross-reference simulation data with empirical MIC values to identify critical residues for pore formation .

Q. What methodologies resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Perform dose-response studies in animal models using infection endpoints (e.g., CFU counts in organs). Analyze peptide stability in biological fluids (e.g., serum proteolysis via SDS-PAGE). Compare in vitro MICs under conditions mimicking in vivo environments (e.g., 37°C, 5% CO₂). Use multivariate regression to identify predictors of translational success .

Methodological Guidance

  • Data Contradiction Analysis : When conflicting results arise (e.g., variable hemolytic activity), employ Bland-Altman plots to assess inter-study variability and power analysis to determine if sample sizes were adequate .
  • Experimental Design : Use factorial designs (e.g., 2^k experiments) to test multiple variables (e.g., pH, temperature) simultaneously, reducing resource use while maximizing data output .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal reporting and justify sample sizes via pre-hoc power calculations .

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